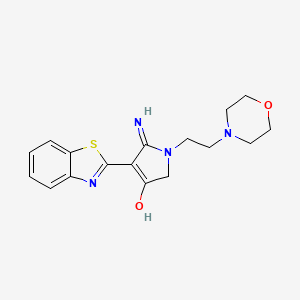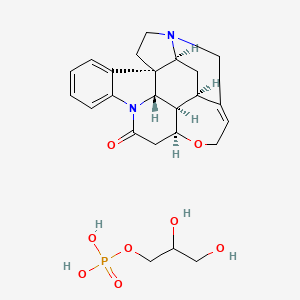
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.
Mécanisme D'action
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one selectively binds to the BH3 binding groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action is different from other BCL-2 inhibitors, which target multiple anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical and clinical studies. In addition, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has shown minimal toxicity in non-cancerous cells, indicating its potential as a selective cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one is its selectivity for BCL-2, which allows for targeted cancer therapy with minimal toxicity to healthy cells. However, one limitation is the potential for drug resistance, as cancer cells may develop mutations in BCL-2 or other anti-apoptotic proteins.
Orientations Futures
For 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one research include the exploration of combination therapies with other cancer drugs, the development of biomarkers to predict response to 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one, and the investigation of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one resistance mechanisms. Additionally, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one may have potential applications in other types of cancer beyond CLL and B-cell lymphomas.
Méthodes De Synthèse
The synthesis of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one involves several steps, including the condensation of 2-amino-3-benzothiazole with ethyl 2-bromoacetate, followed by the reaction with morpholine and the subsequent deprotection of the resulting intermediate. The final step involves the reaction of the intermediate with 2,4-dichloro-5-methylpyrimidine to yield 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one.
Applications De Recherche Scientifique
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been the subject of numerous preclinical and clinical studies, with promising results in the treatment of various types of cancer. In preclinical studies, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. In clinical studies, 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has shown significant activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-16-15(17-19-12-3-1-2-4-14(12)24-17)13(22)11-21(16)6-5-20-7-9-23-10-8-20/h1-4,18,22H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFYCUHWFHLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)


![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)